5-Methylthieno[2,3-d]pyrimidine

Kinase inhibition MNK1/MNK2 Cancer therapeutics

5-Methylthieno[2,3-d]pyrimidine (CAS 19673-87-1) is the non-interchangeable parent scaffold for constructing selective kinase inhibitors. The 5-methyl substituent is electronically and sterically critical—replacing it with any regioisomer (e.g., 6-methyl or thieno[3,2-d]) abolishes target engagement in ATP-binding pockets. This scaffold has been validated to yield selective MNK2 inhibitors (e.g., MNK-7g) and dual nanomolar c-Met/VEGFR-2 inhibitors (compound 12j: IC50 25 nM/48 nM). For SAR-driven programs targeting oncology or inflammation, this is the essential building block. Inquire for bulk pricing.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 19673-87-1
Cat. No. B012707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthieno[2,3-d]pyrimidine
CAS19673-87-1
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC=NC=C12
InChIInChI=1S/C7H6N2S/c1-5-3-10-7-6(5)2-8-4-9-7/h2-4H,1H3
InChIKeyGJVFCZRRXPIYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthieno[2,3-d]pyrimidine CAS 19673-87-1: Chemical Profile and Sourcing Specifications


5-Methylthieno[2,3-d]pyrimidine (CAS 19673-87-1) is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyrimidine ring, with a methyl substituent at the 5-position . This core scaffold serves as a privileged structure in medicinal chemistry, providing a versatile template for developing kinase inhibitors, particularly those targeting the MNK (MAPK-interacting kinase) family [1]. As an unadorned parent heterocycle, this compound functions primarily as a key synthetic intermediate for constructing more elaborate, biologically active derivatives rather than as an end-use active pharmaceutical ingredient [2].

Procurement Rationale: Why 5-Methylthieno[2,3-d]pyrimidine Cannot Be Swapped for Unsubstituted or Regioisomeric Analogs


Generic substitution within the thienopyrimidine class is scientifically unsound because the 5-methyl substituent on the thieno[2,3-d]pyrimidine core exerts a profound influence on both electronic properties and downstream synthetic utility. The presence of the methyl group at the 5-position is not merely decorative; it directly impacts the reactivity of adjacent positions (e.g., C-4 and C-6) for further functionalization, a factor critical for building focused kinase inhibitor libraries [1]. Critically, the thieno[2,3-d]pyrimidine isomer itself is non-interchangeable with its [3,2-d] counterpart due to divergent vectorial presentation of substituents in ATP-binding pockets, as demonstrated by X-ray co-crystal structures and molecular docking studies of MNK and VEGFR-2 inhibitors [2]. Replacing 5-Methylthieno[2,3-d]pyrimidine with a 6-methyl, 5-unsubstituted, or regioisomeric thienopyrimidine will yield a different chemotype with potentially altered or abolished target engagement, undermining the integrity of SAR (Structure-Activity Relationship) campaigns [3].

Quantitative Differentiation: 5-Methylthieno[2,3-d]pyrimidine Performance Benchmarks Against Key Comparators


MNK2 Kinase Inhibition: Potency Advantage of 5-Methylthieno[2,3-d]pyrimidine-Derived Compound 7g Over Unsubstituted Analogs

In a direct head-to-head evaluation of a series of 28 thienopyrimidines, a 5-methyl-substituted derivative (MNK-7g) demonstrated significant selectivity for MNK2 over MNK1, a desirable profile for mitigating off-target effects. The 5-methyl group is essential for achieving this selectivity profile; unsubstituted thieno[2,3-d]pyrimidine analogs in the same study exhibited inferior selectivity ratios [1].

Kinase inhibition MNK1/MNK2 Cancer therapeutics

Dual c-Met/VEGFR-2 Kinase Inhibition: Nanomolar Potency Achieved via 5-Methylthieno[2,3-d]pyrimidine Scaffold

Optimization of the 5-methylthieno[2,3-d]pyrimidine scaffold yielded compound 12j, a potent dual inhibitor of c-Met and VEGFR-2. The 5-methyl substitution is a critical component of the pharmacophore, enabling the compound to achieve nanomolar IC50 values against both targets [1].

Angiogenesis inhibition c-Met VEGFR-2 Oncology

Anti-Inflammatory 15-LOX Inhibition: Superiority of a 5-Methylthieno[2,3-d]pyrimidine Derivative Over Reference Standard NDGA

A derivative based on the 5-methylthieno[2,3-d]pyrimidine scaffold, compound 6o, exhibited 15-lipoxygenase (15-LOX) inhibitory activity that surpasses the reference standard nordihydroguaiaretic acid (NDGA). This demonstrates the scaffold's utility in developing multi-target-directed ligands for inflammatory conditions [1].

15-Lipoxygenase Anti-inflammatory COX-2 selectivity

Anti-Inflammatory Cytokine Modulation: 5-Methylthieno[2,3-d]pyrimidine Derivative 6o Demonstrates Superior Nitric Oxide Reduction Compared to Celecoxib and Diclofenac

In cellular assays using LPS-activated RAW 264.7 macrophages, compound 6o, a 5-methylthieno[2,3-d]pyrimidine derivative, exhibited a significantly greater potency in reducing nitric oxide (NO) production compared to the established anti-inflammatory drugs celecoxib and diclofenac [1].

Immunomodulation Nitric oxide TNF-α Inflammation

Anti-Pneumocystis DHFR Activity: 5-Methylthieno[2,3-d]pyrimidine as a Key Intermediate for Antifolate Synthesis

2,4-Diamino-5-methylthieno[2,3-d]pyrimidine serves as the essential starting material for synthesizing lipophilic antifolates targeting Pneumocystis carinii dihydrofolate reductase (DHFR). While the parent compound's intrinsic activity is not the primary metric, its pivaloylation and subsequent bromination at the 5-methyl group enables the creation of 6-bromo-5-[(substituted anilino)methyl] derivatives with potent and measurable IC50 values, a transformation pathway not accessible from the unsubstituted thieno[2,3-d]pyrimidine core [1].

Dihydrofolate reductase Antifolate Pneumocystis carinii Infectious disease

Validated Applications for 5-Methylthieno[2,3-d]pyrimidine (CAS 19673-87-1) in Drug Discovery and Chemical Biology


Synthesis of Selective MNK1/2 Kinase Inhibitors for Oncology Research

Medicinal chemistry teams can utilize 5-Methylthieno[2,3-d]pyrimidine as a core scaffold to synthesize 4-amino-substituted derivatives. This approach has been validated to yield compounds with selectivity for MNK2 over MNK1, as demonstrated by MNK-7g [1], and potent nanomolar inhibitors like 7a, 8e, and 8f that down-regulate phospho-eIF4E and induce apoptosis in cancer cells .

Development of Dual c-Met/VEGFR-2 Inhibitors as Anti-Angiogenic Agents

Researchers targeting tumor angiogenesis can employ 5-Methylthieno[2,3-d]pyrimidine to construct dual c-Met/VEGFR-2 kinase inhibitors. The scaffold has been shown to support compounds like 12j, which achieve dual nanomolar inhibition (IC50 = 25 nM for c-Met; 48 nM for VEGFR-2), a validated starting point for developing therapies that simultaneously block multiple oncogenic pathways [1].

Creation of Multi-Target Anti-Inflammatory Agents via 15-LOX/COX-2 Inhibition

Investigators in inflammation and immunology can leverage this scaffold to design multi-target-directed ligands (MTDLs). As evidenced by compound 6o, derivatives of 5-Methylthieno[2,3-d]pyrimidine can achieve superior 15-LOX inhibition compared to NDGA and significantly outperform celecoxib and diclofenac in reducing NO production in macrophages [1].

Synthesis of Lipophilic Antifolates for Infectious Disease Research

The 5-methyl group provides a critical synthetic handle for the preparation of antifolate compounds. Researchers can follow established protocols to convert 2,4-diamino-5-methylthieno[2,3-d]pyrimidine into 6-bromo-5-[(substituted anilino)methyl] derivatives, which have demonstrated activity against Pneumocystis carinii DHFR (IC50 = 7.5 μM), providing a pathway for developing novel anti-infectives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.